molecular formula C11H13FSi B1609044 1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene CAS No. 40230-96-4

1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene

Cat. No.: B1609044
CAS No.: 40230-96-4
M. Wt: 192.3 g/mol
InChI Key: NHSIZUNNAYOVMR-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene is a useful research compound. Its molecular formula is C11H13FSi and its molecular weight is 192.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Nucleophilic Substitution

1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene is employed in organic synthesis, particularly in nucleophilic aromatic substitution reactions. For instance, it can undergo reactions with dimethyl(trimethylsilyl)phosphane to substitute fluorine atoms in fluorobenzenes, resulting in the formation of novel phosphorus-containing compounds. These reactions demonstrate the substrate's versatility in creating a variety of functionalized aromatic compounds through a concerted mechanism, as supported by high-level quantum-chemical DFT and MP2 calculations (Goryunov et al., 2010).

Catalysis and Ligand Design

In catalysis and ligand design, this compound derivatives are valuable for forming complexes with metals, which are crucial in catalytic processes. These complexes can engage in various catalytic reactions, including C-C bond formation and asymmetric reactions. The fluoro groups in these compounds can be nucleophilically substituted with aroyl groups derived from aromatic aldehydes under the catalysis of imidazolidenyl carbenes, facilitating the synthesis of ketones. This showcases the compound's role in developing new catalytic methods and designing ligands for asymmetric synthesis (Suzuki, 2008).

Materials Science and Polymer Chemistry

In materials science, derivatives of this compound are used to synthesize novel materials with unique properties. These materials find applications in electronics and photonics, where their optical and electronic properties can be finely tuned through molecular design. For example, the synthesis and characterization of diynes and poly-ynes containing derivatised fluorenes in the backbone are explored for their potential in creating materials with desirable photophysical characteristics (Khan et al., 2003).

Properties

IUPAC Name

2-(3-fluorophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSIZUNNAYOVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404379
Record name 1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40230-96-4
Record name 1-Fluoro-3-[2-(trimethylsilyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40230-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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